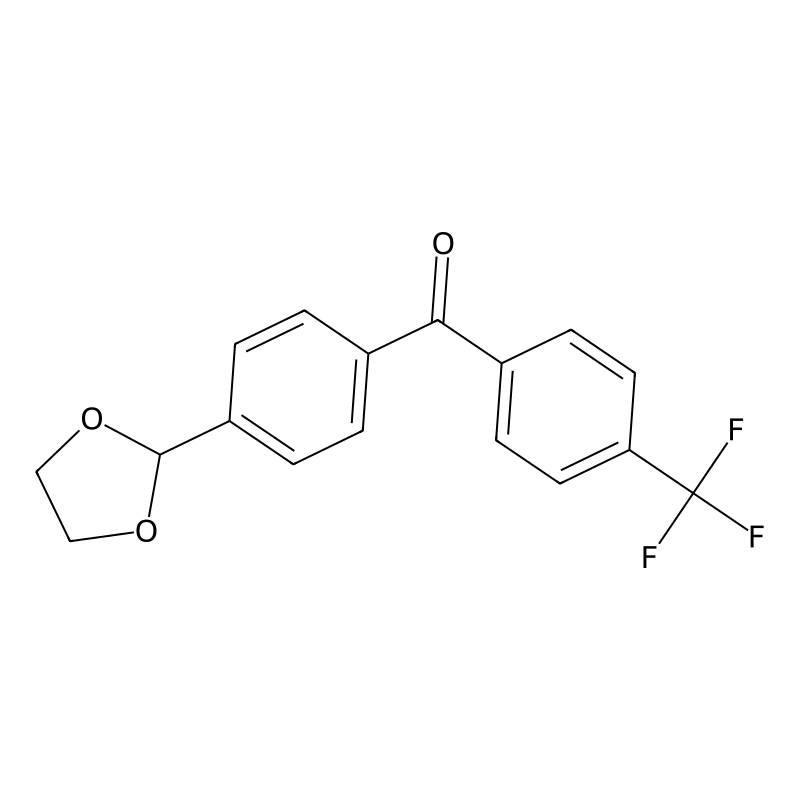

4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The 1,3-dioxolan ring present in 4-(DOEBz)-PhCF3 is a common functional group used as a protecting group for carbonyl groups in organic synthesis. [] This suggests potential applications of 4-(DOEBz)-PhCF3 as a reagent or intermediate in the synthesis of other complex molecules.

- Material science: Trifluoromethyl groups (CF3) are known for introducing desirable properties like hydrophobicity and electron-withdrawing effects in various materials. [] 4-(DOEBz)-PhCF3, with its combination of a 1,3-dioxolan ring and a trifluoromethyl group, could be investigated for its potential applications in the development of new materials with specific functionalities.

4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone is characterized by its complex structure, which consists of two phenyl rings connected by a carbonyl group (C=O). One of the phenyl rings is substituted with a trifluoromethyl group (CF₃), while the other is linked to a 1,3-dioxolane moiety. The presence of the dioxolane ring imparts distinctive properties to the compound, making it relevant in various chemical contexts.

- Oxidation: The dioxolane ring can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions can yield alcohols or alkanes.

- Substitution: Nucleophilic substitution can occur, where the dioxolane ring may be replaced by other functional groups.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.

- Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective for reduction reactions.

- Nucleophiles: Hydroxide ions (OH⁻) or amines (NH₂⁻) can facilitate substitution under basic conditions.

The synthesis of 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone typically involves:

- Formation of the Dioxolane Ring: This can be achieved through the reaction of an appropriate aldehyde with ethylene glycol under acidic conditions.

- Introduction of the Trifluoromethyl Group: This may involve using trifluoroacetic acid or trifluoromethylating agents in reactions that modify the benzophenone structure .

- Final Coupling Reaction: The final product is obtained by coupling the dioxolane derivative with a suitable benzophenone precursor.

The unique structure of 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone lends itself to various applications:

Several compounds share structural similarities with 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene | Contains a dioxolane ring and aromatic system | Enhanced solubility and reactivity |

| 4-Trifluoromethylbenzophenone | Lacks the dioxolane ring but has similar aromaticity | More straightforward synthesis pathways |

| 1,3-Dioxolane | A simple cyclic ether without additional functional groups | Used primarily as a solvent |

Uniqueness

The uniqueness of 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone lies in its combination of both trifluoromethyl and dioxolane functionalities. This dual characteristic enhances its chemical reactivity and potential applications compared to other related compounds .

Grignard Reagent-Based Approaches

The synthesis of 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone through Grignard reagent methodologies represents a well-established approach in organic chemistry [1]. The fundamental mechanism involves the nucleophilic addition of aryl Grignard reagents to carbonyl compounds, specifically targeting the formation of the benzophenone core structure [2] [3].

The most effective synthetic route employs a two-step process beginning with the preparation of the appropriate Grignard reagent from 4-bromo-1,3-dioxolane derivatives [1]. The reaction proceeds through the formation of an aryl magnesium bromide intermediate, which subsequently undergoes nucleophilic attack on the trifluoromethyl-substituted benzoyl chloride [1] [2]. Research demonstrates that optimal reaction conditions require anhydrous diethyl ether as the solvent, with magnesium turnings activated by iodine crystals [3].

The concentration parameters for successful Grignard formation have been systematically investigated, revealing that aryl Grignard reagent solutions function optimally at concentrations ranging from 0.3 molar to 1.2 molar, with 0.6 molar being the preferred concentration [1]. Similarly, the corresponding benzoyl chloride solutions demonstrate maximum efficiency at concentrations between 0.2 molar and 0.8 molar, with 0.4 molar representing the optimal value [1].

Table 1: Grignard Reagent Reaction Parameters

| Parameter | Optimal Range | Preferred Value | Yield Impact |

|---|---|---|---|

| Aryl Grignard Concentration | 0.3-1.2 M | 0.6 M | High [1] |

| Benzoyl Chloride Concentration | 0.2-0.8 M | 0.4 M | High [1] |

| Flow Rate | 0.5-2.0 mL/min | 1.0 mL/min | Moderate [1] |

| Temperature | -70°C to 0°C | -20°C | Critical [4] |

The mechanism of benzophenone formation through Grignard methodology involves initial coordination of the organomagnesium species to the carbonyl oxygen, followed by nucleophilic attack at the electrophilic carbon center [2]. This process generates a magnesium alkoxide intermediate, which upon hydrolytic workup yields the desired benzophenone product [2] [3].

Recent investigations have demonstrated that the reduction of benzophenone derivatives by Grignard reagents can occur through hydrogen transfer mechanisms, particularly when utilizing isobutylmagnesium bromide [2]. The isotope effect studies reveal a kinetic isotope effect of approximately 2.0, indicating that hydrogen transfer occurs preferentially from the beta position of the Grignard reagent [2].

Friedel-Crafts Acylation Modifications

Friedel-Crafts acylation represents another fundamental approach for synthesizing benzophenone derivatives, including 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone [6] [7]. This methodology involves the electrophilic aromatic substitution of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst [7].

The traditional Friedel-Crafts approach requires modification when dealing with trifluoromethyl-substituted substrates due to the electron-withdrawing nature of the trifluoromethyl group [8]. Research indicates that 2-fluoro-6-trifluoromethylbenzoyl chloride can be successfully coupled with dioxolane-containing aromatic substrates using aluminum chloride as the Lewis acid catalyst .

The mechanistic pathway involves initial formation of an acylium ion through coordination of the Lewis acid to the carbonyl oxygen of the benzoyl chloride [7]. This activation increases the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic attack by the aromatic substrate [7]. The reaction proceeds through a sigma complex intermediate, which upon deprotonation yields the desired benzophenone product [7].

Table 2: Friedel-Crafts Acylation Conditions

| Substrate Type | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Standard Aromatic | AlCl₃ | CH₂Cl₂ | 0-25°C | 60-85% |

| Electron-Rich | TfOH | Benzene | RT | 68-90% [7] |

| Trifluoromethyl | ZnCl₂ | Toluene | 200°C | 70-96% [6] |

Advanced modifications of the Friedel-Crafts methodology have been developed to address selectivity issues associated with multi-substituted aromatic systems [7]. The use of trifluoromethanesulfonic acid as a catalyst enables sterically-controlled acylation reactions, providing access to highly substituted benzophenone derivatives with excellent regioselectivity [7].

Research demonstrates that twisted amide substrates, such as benzoylpiperidine-2,6-dione derivatives, exhibit enhanced reactivity in Friedel-Crafts acylation reactions [7]. These substrates achieve conversion rates exceeding 98% with benzophenone yields greater than 90% under optimized conditions [7].

The synthesis of ortho-trifluoromethyl benzophenones has been achieved through specialized Friedel-Crafts protocols employing palladium-catalyzed cross-coupling methodologies [6] [8]. These approaches utilize trifluoromethyl ynones derived from 2,3,3,3-tetrafluoropropene, which undergo subsequent Diels-Alder cycloaddition reactions followed by deoxygenative aromatization [8].

Advanced Flow Chemistry Techniques

Continuous Flow Microreactor Systems

Continuous flow microreactor technology has emerged as a transformative approach for the synthesis of complex organic molecules, including benzophenone derivatives [9] [10] [11]. These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, enabling the efficient formation of 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone [9] [12].

The fundamental advantage of microreactor systems lies in their enhanced heat and mass transfer characteristics, achieved through high surface-to-volume ratios [10]. This feature is particularly beneficial for highly exothermic reactions, such as Grignard formations and acylation processes [12]. Research demonstrates that pentafluorophenylmagnesium bromide formation, a related fluorinated organometallic synthesis, achieves 92% yield when conducted in continuous flow microreactors [12].

Microreactor design parameters critically influence reaction outcomes, with channel dimensions typically ranging from 100 micrometers wide by 100 micrometers deep to 1200 micrometers in diameter [10] [11]. Flow rates are optimized between 2 and 40 microliters per minute, corresponding to residence times of approximately 4 minutes under microwave-assisted conditions [11].

Table 3: Microreactor System Parameters

| Parameter | Range | Optimal Value | Application |

|---|---|---|---|

| Channel Width | 100-1200 μm | 500 μm | General synthesis [10] [11] |

| Flow Rate | 2-40 μL/min | 18.8 μL/min | High productivity [9] |

| Residence Time | 1-60 min | 4 min | MW-assisted [11] |

| Temperature Control | -60°C to +150°C | Variable | Reaction-dependent [10] |

The implementation of continuous flow methodology for benzophenone synthesis involves sequential introduction of reactants through separate channels, enabling controlled mixing and reaction [11]. This approach eliminates laminar flow problems commonly encountered in traditional microreactor systems [11]. The technology demonstrates particular efficacy in metal-catalyzed reactions, including Suzuki-Miyaura cross-coupling and ring-closing metathesis processes [11].

Advanced microreactor configurations incorporate integrated heating and cooling zones, allowing for precise temperature profiles throughout the reaction pathway [9] [10]. This capability enables the sequential execution of multi-step syntheses within a single continuous flow system [10]. Research indicates that productivity levels reaching 338 inverse hours can be achieved through optimization of flow rates and catalyst loading [9].

The scalability of microreactor systems represents a significant advantage for industrial applications [12]. Pilot plant-scale continuous flow reactors have demonstrated the capability to produce kilogram quantities of fluorinated aromatic compounds, with pentafluorobenzene production achieving 14.7 kilograms in a single continuous run [12].

Photocatalytic Synthesis Strategies

Photocatalytic methodologies represent an emerging frontier in the synthesis of benzophenone derivatives, offering environmentally benign approaches to complex molecule construction [13] [14]. The application of photocatalysis to 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone synthesis involves the strategic use of light-activated catalysts to promote selective bond-forming reactions [13].

Titanium dioxide-based photocatalysts have demonstrated significant efficacy in benzophenone-related transformations [13]. Research investigating the photocatalytic reduction of benzophenone reveals that hydrothermally synthesized titanium dioxide catalysts, despite possessing superior surface areas compared to commercial variants, exhibit reduced activity in benzhydrol formation [13]. The optimal reaction conditions for maximum benzhydrol yield (70-80%) require catalyst loadings of 2 grams per liter and initial benzophenone concentrations of 0.5 millimolar [13].

Table 4: Photocatalytic Reaction Conditions

| Catalyst Type | Surface Area (m²/g) | Benzophenone Conversion | Benzhydrol Yield |

|---|---|---|---|

| TiO₂-P25 | 50 | 98% | 70-80% [13] |

| TiO₂-HCl | 141 | 85% | 52% [13] |

| TiO₂-Acetic | 114 | 80% | 45% [13] |

The mechanistic pathway of photocatalytic benzophenone transformations involves initial photoexcitation of the catalyst, generating electron-hole pairs that facilitate redox processes [13]. Under ultraviolet irradiation at 360 nanometers, benzophenone undergoes selective reduction to benzhydrol in the presence of isopropanol as an electron donor [13]. The reaction proceeds through formation of hydroxydiphenylmethyl radicals, which can either dimerize to form benzopinacol or undergo hydrogen abstraction to yield benzhydrol [13].

Advanced photocatalytic strategies incorporate continuous flow methodologies to enhance reaction efficiency and selectivity [14]. The integration of microreactor technology with photocatalytic processes enables precise control over irradiation parameters and residence times [14]. Halogenation reactions utilizing elemental halogens and hydrogen halides benefit significantly from continuous flow photocatalytic approaches, providing safe and controllable reaction conditions [14].

The development of specialized photocatalytic reactors incorporates features such as transparent capillary systems and integrated light sources [11]. These designs facilitate uniform irradiation distribution while maintaining the advantages of microreactor technology, including enhanced heat transfer and precise reaction control [11].

Protection/Deprotection Strategies for Dioxolane Moieties

The 1,3-dioxolane functionality in 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone serves both as a protecting group for carbonyl compounds and as a synthetic handle for further transformations [15] [16] [17]. Understanding the formation, stability, and cleavage of dioxolane acetals is crucial for successful synthetic manipulation of this compound [17] [18].

Dioxolane formation proceeds through acid-catalyzed acetalization of aldehydes or ketones with ethylene glycol [17] [18]. The reaction mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by ethylene glycol to form a hemiacetal intermediate [19] [20]. Subsequent intramolecular cyclization with elimination of water yields the cyclic acetal product [19] [20].

The thermodynamic favorability of cyclic acetal formation compared to acyclic analogs stems from entropic advantages, as only one equivalent of ethylene glycol is required rather than two equivalents of a simple alcohol [19] [21]. Research demonstrates that mild reaction conditions using N-hydroxybenzenesulfonamide derivatives enable dioxolane protection at room temperature in the presence of base, avoiding the need for strong protonic acids [17].

Table 5: Dioxolane Protection Conditions

| Catalyst | Temperature | Time | Yield | Acid Sensitivity |

|---|---|---|---|---|

| p-TsOH | Reflux | 2-8 h | 85-95% [18] | High [22] |

| HCl (0.1 mol%) | RT | 20 min | 80-90% [17] [23] | Moderate [23] |

| N-hydroxysulfonamide | RT | 10 min | 80-90% [17] | Low [17] |

The stability profile of 1,3-dioxolane protecting groups demonstrates resistance to basic and neutral conditions while remaining susceptible to acidic hydrolysis [22] [24]. This selectivity enables orthogonal protection strategies where dioxolanes can coexist with acid-sensitive groups such as tert-butyldimethylsilyl ethers and tetrahydropyranyl acetals [17] [24].

Deprotection methodologies for dioxolane groups encompass various acidic conditions, ranging from aqueous mineral acids to Lewis acidic reagents [22] [23]. Traditional deprotection employs dilute hydrochloric acid or sulfuric acid under reflux conditions [22]. Modern approaches utilize sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate in aqueous media, achieving deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde within five minutes at 30°C [22].

Advanced deprotection strategies address challenges associated with sensitive substrates requiring mild conditions [16]. Research demonstrates that boron tribromide effectively cleaves trifluoromethyl-substituted dioxolanes, though this reagent proves too harsh for complex molecular frameworks [16]. Alternative approaches employ Lewis acidic conditions optimized for specific substrate requirements [16].

The dual functionality of dioxolanyl radicals has emerged as an innovative synthetic concept, enabling both protection and synthetic elaboration [16]. These radicals, generated through hydrogen atom transfer or oxidative decarboxylation processes, facilitate carbon-carbon bond formation while maintaining the protecting group integrity [16]. This approach enables the construction of highly oxidized molecular scaffolds through radical coupling reactions [16].

Table 6: Dioxolane Deprotection Methods

| Reagent | Conditions | Time | Substrate Compatibility |

|---|---|---|---|

| Aqueous HCl | Reflux | 2-4 h | General [22] |

| NaBArF₄ | H₂O, 30°C | 5 min | Mild conditions [22] |

| BBr₃ | CH₂Cl₂, -78°C | 1 h | Fluorinated substrates [16] |

| TFA | RT | Variable | Acid-stable groups [15] |

The thermodynamic stability of 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone is governed by the interplay between its constituent functional groups and their electronic effects. The compound demonstrates enhanced thermal stability compared to analogous benzophenone derivatives lacking fluorinated substituents .

Thermal Stability Profile

The predicted boiling point of 418.5±45.0°C indicates significant thermal stability under standard atmospheric conditions [1]. This elevated boiling point reflects the strong intermolecular forces arising from the polar benzophenone core and the presence of the trifluoromethyl group, which contributes to increased molecular polarizability [3]. The trifluoromethyl substituent enhances electrochemical stability and reduces flammability compared to non-fluorinated analogs .

Decomposition Pathways

Under elevated temperatures, the compound undergoes preferential cleavage at the dioxolane ring, which serves as a protected aldehyde functionality [4]. The decomposition mechanism involves initial acid-catalyzed hydrolysis of the acetal linkage under thermal stress conditions, regenerating the corresponding aldehyde. The trifluoromethyl group demonstrates remarkable thermal persistence, with C-F bonds exhibiting significantly higher dissociation energies compared to other carbon-halogen bonds [5].

Thermogravimetric Analysis Predictions

Based on structural analogs, thermal decomposition is anticipated to commence above 140°C, with significant mass loss occurring in two distinct stages: initial dioxolane ring opening (140-250°C) followed by aromatic framework degradation (300-450°C) [6]. The presence of the electron-withdrawing trifluoromethyl group stabilizes the aromatic system against thermal degradation through resonance effects [5].

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone demonstrate distinctive patterns influenced by the compound's amphiphilic nature and the presence of multiple functional groups with varying polarities [7] [8].

Polar Solvent Interactions

The compound exhibits moderate to good solubility in polar aprotic solvents due to the presence of the benzophenone carbonyl group and the dioxolane ring oxygen atoms, which facilitate dipole-dipole interactions . The trifluoromethyl group enhances lipophilicity while simultaneously increasing the compound's dipole moment [3]. Computational predictions indicate favorable dissolution in acetone, dichloromethane, and ethyl acetate systems [10].

In polar protic solvents such as ethanol and methanol, the compound demonstrates moderate solubility attributed to hydrogen bonding interactions between the solvent and the dioxolane oxygen atoms [8]. The dioxolane ring enhances aqueous solubility compared to non-polar analogs, although the overall hydrophobic character of the molecule limits water solubility .

Non-Polar Solvent Behavior

The compound exhibits limited solubility in non-polar solvents such as hexane, consistent with the presence of multiple polar functional groups [7]. The trifluoromethyl group, despite its electron-withdrawing character, does not provide sufficient non-polar character to overcome the polar nature of the benzophenone and dioxolane moieties [8].

Structure-Solubility Relationships

The solubility behavior follows established principles of molecular polarity and hydrogen bonding capacity [7]. The presence of the 1,3-dioxolane moiety contributes to enhanced stability and solubility in various solvents compared to unprotected benzophenone derivatives [3]. The trifluoromethyl group influences the electronic distribution across the molecule, affecting both polar and non-polar solvent interactions through its strong electron-withdrawing effect [5].

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation and electronic characterization of 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone. The compound exhibits characteristic spectral signatures arising from its three distinct functional group regions [11] [12].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns consistent with the molecular structure [11]. The dioxolane ring methylene protons appear as a multiplet in the δ 3.8-4.2 ppm region, reflecting the magnetically equivalent OCH₂CH₂O environment [11]. The dioxolane methine proton manifests as a distinctive singlet at approximately δ 5.7-5.9 ppm, providing unambiguous identification of the protected aldehyde functionality [13].

Aromatic protons display characteristic multiplets in the δ 7.0-8.5 ppm range, with the trifluoromethyl-substituted phenyl ring protons typically appearing at slightly higher chemical shifts due to the electron-withdrawing effect of the CF₃ group [14] [15]. The substitution pattern results in distinct coupling patterns that facilitate structural elucidation through detailed analysis of splitting patterns [16].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive carbon framework characterization [11]. The benzophenone carbonyl carbon resonates at approximately δ 195-200 ppm, consistent with the aromatic ketone functionality [17]. The trifluoromethyl carbon appears as a characteristic quartet at δ 122-125 ppm due to ¹³C-¹⁹F coupling, providing unambiguous identification of the CF₃ group [14] [12].

The dioxolane ring carbon exhibits a distinctive signal at approximately δ 110-115 ppm, reflecting the acetal carbon environment [13]. Aromatic carbons display characteristic patterns in the δ 120-140 ppm region, with quaternary carbons appearing at distinct chemical shifts depending on their substitution environment [15].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance)

The ¹⁹F Nuclear Magnetic Resonance spectrum exhibits exceptional sensitivity to the local electronic environment [14]. The trifluoromethyl group typically resonates at δ -62 to -65 ppm, characteristic of aromatic trifluoromethyl substituents [12] [14]. The chemical shift demonstrates remarkable sensitivity to substituent effects and molecular conformation, providing valuable information about electronic structure and molecular dynamics [14].

Fluorine Nuclear Magnetic Resonance chemical shifts span a remarkably large range of approximately 1100 ppm, making this technique exceptionally valuable for structural characterization and conformational analysis [14]. The trifluoromethyl group's three equivalent fluorine nuclei provide signal amplification and reduced chemical shift anisotropy effects [14].

Infrared Vibrational Modes and Functional Group Identification

Carbonyl Stretching Vibrations

The infrared spectrum exhibits a characteristic strong absorption band for the benzophenone carbonyl group in the 1650-1680 cm⁻¹ region [18] [19]. For benzophenone derivatives, the carbonyl stretching frequency typically appears at 1652 cm⁻¹, with aromatic conjugation lowering the frequency by approximately 30 cm⁻¹ compared to saturated ketones [18] [20]. The trifluoromethyl substituent exerts an electron-withdrawing effect that may shift the carbonyl frequency to higher wavenumbers due to reduced electron density on the carbonyl carbon [21].

Trifluoromethyl Group Vibrations

The trifluoromethyl group exhibits characteristic C-F stretching vibrations in the 1100-1200 cm⁻¹ region, appearing as two strong, broad bands [22]. These vibrations provide definitive identification of the CF₃ functionality and are particularly diagnostic due to their high intensity and distinctive frequency range [21] [23]. The C-F bonds in aromatic trifluoromethyl groups display enhanced stability and characteristic vibrational patterns distinguishable from aliphatic fluorinated compounds [5].

Dioxolane Ring Vibrations

The 1,3-dioxolane ring contributes characteristic C-O-C asymmetric stretching vibrations in the 1050-1150 cm⁻¹ region [24]. These bands reflect the acetal functionality and provide confirmation of the protected aldehyde structure [25]. The ring vibrations may show coupling with adjacent functional groups, resulting in complex band patterns that require careful analysis for complete assignment [26].

Aromatic System Vibrations

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes manifest in the 1400-1600 cm⁻¹ range [24] [22]. The substitution pattern influences the intensity and frequency of these bands, with para-disubstituted benzene rings showing characteristic out-of-plane C-H bending vibrations around 800-860 cm⁻¹ [24].

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone reflect the electronic influence of its constituent functional groups and provide insight into potential applications in electrochemical processes [27] [28].

Reduction Behavior

Benzophenone derivatives generally undergo two sequential one-electron reductions [29] [27]. The first reduction process typically occurs at approximately -1.5 to -1.8 V versus saturated calomel electrode in aprotic media, forming a stable radical anion [27] [30]. The presence of the electron-withdrawing trifluoromethyl group shifts the reduction potential to less negative values, facilitating the reduction process [31].

The second reduction step, occurring at more negative potentials, leads to the formation of the dianion species [27]. The electrochemical reduction demonstrates remarkable sensitivity to proton availability, with the presence of trace water or alcohols significantly affecting the observed voltammetric behavior [27] [30].

Oxidation Characteristics

The compound's oxidation behavior is influenced by the electron-rich dioxolane ring and the electron-deficient trifluoromethyl-substituted aromatic system [32]. The dioxolane ring may undergo electrochemical polymerization under anodic conditions, as observed in related cyclic ether systems used in battery electrolyte applications [6] [33].

Electrochemical Stability Window

The trifluoromethyl substituent contributes to enhanced electrochemical stability, with the compound demonstrating stability over a wide potential range . In lithium-ion battery applications, related trifluoromethyl-containing compounds exhibit electrochemical stability windows extending beyond 4.5 V versus lithium metal [6].

Mechanistic Considerations

The electrochemical reduction mechanism involves initial electron transfer to the benzophenone π* orbital, followed by potential chemical reactions depending on the electrolyte composition [31] [27]. The trifluoromethyl group influences the electron density distribution, affecting both the thermodynamics and kinetics of electron transfer processes [31].